2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester
CAS No.: 74022-33-6
Cat. No.: VC7757361
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74022-33-6 |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Molecular Weight | 268.38 |
| IUPAC Name | ethyl 2-amino-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-4-17-13(16)11-9-5-6-15(8(2)3)7-10(9)18-12(11)14/h8H,4-7,14H2,1-3H3 |
| Standard InChI Key | WUZZPOSWQLVCIR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a bicyclic framework comprising a thiophene ring fused to a partially hydrogenated pyridine ring (4,5,6,7-tetrahydro-pyridine). The thieno[2,3-c]pyridine system distinguishes it from isomers such as thieno[2,3-b]pyridine, where fusion occurs at different positions . Key substituents include:
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Amino group at position 2, enhancing hydrogen-bonding potential.
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Isopropyl group at position 6, contributing to steric bulk and lipophilicity.
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Ethyl ester at position 3, offering sites for hydrolysis or further derivatization.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₀N₂O₂S |
| Molecular weight | 268.375 g/mol |
| Hydrogen bond donors | 1 (NH₂) |
| Hydrogen bond acceptors | 4 (2xN, 2xO) |
| Rotatable bonds | 4 |
Synthesis and Chemical Reactivity
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiophene ring formation | CS₂, NH₃, EtOH, reflux |
| 2 | Pyridine hydrogenation | H₂, Pd/C, high pressure |
| 3 | Esterification | Ethyl chloroformate, base |
| 4 | Isopropyl introduction | Isopropyl bromide, K₂CO₃, DMF |
Physicochemical Properties
Solubility and Stability
The ethyl ester and amino groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Stability studies of similar compounds suggest susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester moiety .
Spectroscopic Data
While experimental spectra are unavailable, predicted characteristics include:
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¹H NMR: Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), isopropyl group (δ 1.0–1.2 ppm, doublet; δ 2.5–2.7 ppm, septet), and aromatic protons (δ 6.8–7.2 ppm).
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IR: Stretches for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-S (~680 cm⁻¹).
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the isopropyl group with smaller alkyl chains (e.g., ethyl or methyl) reduces steric hindrance, potentially altering binding affinities. Conversely, bulkier groups may enhance selectivity but limit solubility.
Table 4: Analog Comparison
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